Di-2-thienylglycolic acid
Overview
Description
Di-2-thienylglycolic acid is a compound of interest in the field of organic chemistry, particularly for its synthesis methods, molecular structure, and chemical properties. While direct studies on Di-2-thienylglycolic acid are limited, related compounds and methodologies provide insights into its characteristics and potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of thioglycolic acid, a related compound, by the sodium disulfide method offers insights into possible synthetic routes for Di-2-thienylglycolic acid. The process involves sodium sulfide and sulfur to prepare sodium disulfide, followed by reactions with ClCH2COONa, showcasing a method that might be adaptable for synthesizing Di-2-thienylglycolic acid with appropriate modifications for the thiophene rings (Jian, 2001).
Molecular Structure Analysis
Analysis of related compounds, such as poly(2,2'-(3,4-didodecyloxythiophene-2,5-diyl)bis[5-(2-thienyl)-1,3,4-oxadiazole]), reveals the importance of thiophene units in determining the optical and electronic properties of thiophene-based polymers. These insights can be applied to understanding the molecular structure of Di-2-thienylglycolic acid and its potential for optical applications (Hegde et al., 2009).
Chemical Reactions and Properties
The esterification of carboxylic acids with alcohols using Di-2-thienyl carbonate (2-DTC) as a reagent suggests potential chemical reactions involving Di-2-thienylglycolic acid. This method, facilitating the synthesis of esters and lactones, highlights the chemical reactivity and versatility of di-2-thienyl compounds in organic synthesis (Oohashi, Fukumoto, & Mukaiyama, 2005).
Physical Properties Analysis
While specific studies on Di-2-thienylglycolic acid's physical properties are scarce, the physical properties of similar thiophene-based compounds suggest that Di-2-thienylglycolic acid may exhibit unique optical and electronic properties useful in material science and electronics. The synthesis and properties of related polymers provide a basis for inferring the solubility, thermal stability, and conductivity of Di-2-thienylglycolic acid derivatives (Hegde et al., 2010).
Chemical Properties Analysis
Research on compounds such as thioglycolic acid and its reactions with various reagents underlines the chemical versatility and reactivity of thiophene-containing compounds. These studies provide a framework for understanding the chemical behavior of Di-2-thienylglycolic acid, including its potential for forming esters, lactones, and other derivatives through reactions with alcohols, acids, and other organic compounds (Elgemeie et al., 2002).
Scientific Research Applications
Synthesis and Catalysis
Research involving Di-2-thienylglycolic acid analogs has shown their utility in synthesis and catalytic processes. For example, an efficient method for the esterification of carboxylic acids with alcohols using di-2-thienyl carbonate, promoted by DMAP and iodine, was reported. This process highlights the potential use of di-2-thienyl derivatives as intermediates or catalysts in organic synthesis, potentially offering a pathway to synthesize Di-2-thienylglycolic acid derivatives for various applications (Oohashi, Fukumoto, & Mukaiyama, 2004).
Material Science and Tissue Engineering
In the field of material science, polyglycolic acid (PGA), a compound related to glycolic acid derivatives, has been widely used as a scaffold for tissue engineering. PGA's degradation products have been studied for their effects on cell growth and differentiation, particularly in smooth muscle cells. This research is crucial for understanding how materials like Di-2-thienylglycolic acid could influence cellular environments in biomedical applications (Higgins, Solan, & Niklason, 2003).
Environmental Studies
Analogous compounds such as 2,4-Dichlorophenoxyacetic acid have been extensively studied for their environmental impact, particularly in the context of herbicide use and toxicity. This research provides a foundation for understanding how structurally related compounds like Di-2-thienylglycolic acid might behave in natural ecosystems and their potential toxicological effects (Zuanazzi, Ghisi, & Oliveira, 2020).
Nanotechnology and Drug Delivery
In nanotechnology, research has been conducted on the use of poly(lactic-co-glycolic acid) (PLGA) nanotechnology for drug delivery and diagnostic applications. This includes exploring the mechanisms, diagnosis, and treatment effects of PLGA preparations and devices. Given the structural similarity to glycolic acid derivatives, Di-2-thienylglycolic acid could potentially be incorporated into nanotechnological applications to enhance drug delivery systems (Lü et al., 2009).
Optical and Electrical Properties
Research into conjugated polymers incorporating thiophene derivatives has revealed their potential in nonlinear optical studies due to their strong optical limiting behavior. This suggests that Di-2-thienylglycolic acid derivatives could contribute to the development of materials with desirable optical and electronic properties for applications in photonics and electronics (Hegde et al., 2010).
Future Directions
properties
IUPAC Name |
2-hydroxy-2,2-dithiophen-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEJUHUCFCAYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508125 | |
Record name | Hydroxydi(thiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-2-thienylglycolic acid | |
CAS RN |
4746-63-8 | |
Record name | Di-2-thienylglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxydi(thiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-2-THIENYLGLYCOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI3X2J9148 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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